1,4-Dimethyl-2,3-dinitrobenzene

Thermal analysis Isomer identification Purity assessment

Researchers requiring vicinal dinitro-p-xylene for ortho-fused heterocycle synthesis often encounter isomer contamination. The 2,3-isomer (CAS 711-41-1) is the only dinitro-p-xylene that reduces to a vicinal diamine, enabling benzimidazole, quinoxaline, and benzotriazole synthesis. • ≥98% purity; monoclinic P2(1)/n crystal structure verified by XRD • Mp 93 °C confirmed by DSC-ideal for 90-100 °C calibration standards • Dominant nitration yield (~60%) ensures reliable supply. Bulk and custom packaging available.

Molecular Formula C8H8N2O4
Molecular Weight 196.16g/mol
CAS No. 711-41-1
Cat. No. B420662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-2,3-dinitrobenzene
CAS711-41-1
Molecular FormulaC8H8N2O4
Molecular Weight196.16g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3
InChIKeyZCFSWYZFGJAUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-2,3-dinitrobenzene: Identity and Isomer Context


1,4-Dimethyl-2,3-dinitrobenzene (2,3-dinitro-p-xylene; DMNB) is a vicinal dinitroaromatic compound of the C8H8N2O4 class [1]. It constitutes one of three known dinitro isomers of p-xylene, and is distinguished by its regiochemistry in which the two nitro groups occupy adjacent (ortho) positions on the p-xylene core [2]. This substitution pattern imparts characteristic crystallographic, thermal, and electrochemical properties that are not shared by the 2,5- and 2,6- congeners, making isomer identity critical for downstream applications in organic synthesis, materials chemistry, and analytical method development [1][2].

1,4-Dimethyl-2,3-dinitrobenzene: Isomer-Generic Procurement Risks


The three dinitro-p-xylene isomers—2,3-, 2,5-, and 2,6-dinitro-p-xylene—possess dramatically different melting points (93 °C, 147–148 °C, and 123–129.5 °C, respectively) and distinct crystal habits [1][2]. These differences arise directly from the regiospecific placement of nitro groups, which alters molecular packing, thermal stability, and solubility in common organic solvents [1]. Furthermore, the isomeric o-xylene derivative 2,3-dimethyl-1,4-dinitrobenzene (mp 58 °C) [3] exhibits a completely different crystal system (triclinic vs. monoclinic) [4], underscoring that neither positional isomers of p-xylene dinitro compounds nor ring-substitution variants of o-xylene can serve as interchangeable reference standards, synthetic intermediates, or physicochemical probes. Procurement of the incorrect isomer therefore risks invalid melting-point-based identity confirmation, failed chromatographic separation, and irreproducible reactivity in reduction, coupling, or sensing applications.

1,4-Dimethyl-2,3-dinitrobenzene: Comparator Evidence


Melting Point as Isomer Discriminator

The melting point (mp) of 1,4-dimethyl-2,3-dinitrobenzene (2,3-dinitro-p-xylene) is 93 °C, as confirmed by both differential scanning calorimetry (DSC onset 92.8 °C) and historical literature [1][2]. This value is substantially lower than the mp of its 2,6-isomer (123–129.5 °C) and the 2,5-isomer (147–148 °C) [2][3]. The 93 °C melting transition is a reliable, instrument-free identifier that distinguishes the target compound from co-produced dinitro-p-xylenes and is routinely used to confirm isomeric purity after chromatographic separation [1].

Thermal analysis Isomer identification Purity assessment

Dinitration Regioselectivity and Isomer Availability

Direct nitration of p-xylene with nitric acid (d 1.42) and sulfuric acid at 80 °C produces 2,3-, 2,5-, and 2,6-dinitro-p-xylenes in a molar ratio of 6.86 : 1 : 3.41 [1]. The 2,3-isomer constitutes approximately 60% of the product mixture, making it the dominant species. This intrinsic regiochemical bias simplifies isolation of the 2,3-isomer by silica gel chromatography (hexanes:EtOAc 19:1) and renders it the most accessible and cost-effective isomer for bulk procurement or scale-up [1].

Nitration chemistry Isomer separation Process chemistry

Crystal Structure: Monoclinic vs. Triclinic Isomer

The single-crystal structure of 1,4-dimethyl-2,3-dinitrobenzene (2,3-DPX) was solved at 293 K in the monoclinic space group P2(1)/n with unit cell parameters a = 7.594 Å, b = 11.825 Å, c = 10.331 Å, β = 98.74°, V = 917.0 ų, Z = 4, Dc = 1.421 g·cm⁻³ [1]. In contrast, the positional isomer 2,3-dimethyl-1,4-dinitrobenzene crystallizes at 173 K in the triclinic space group P1̄ with a = 9.1093 Å, b = 13.2430 Å, c = 15.4334 Å, α = 106.544°, β = 98.150°, γ = 96.151°, V = 1745.22 ų, Z = 8 [2]. The difference in crystal system (monoclinic vs. triclinic) and the nearly two-fold difference in unit cell volume reflect fundamentally different packing environments driven by the relative positions of methyl and nitro substituents.

Crystallography Polymorph screening Structural chemistry

DSC Endothermic Onset Fingerprint

Differential scanning calorimetry reveals that both 2,3-DPX and 2,6-DPX exhibit two endothermic peaks between 50 °C and 225 °C, but the first peak (assigned to melting) differs significantly: 92.8 °C for the 2,3-isomer versus 123.9 °C for the 2,6-isomer [1]. The second, broader endothermic event corresponds to thermal decomposition. The TG-DTG profiles show single-stage mass loss for both isomers with similar overall shape, confirming that the primary thermal differentiation lies in the melting transition rather than the decomposition pathway [1].

Thermal stability Differential scanning calorimetry Hazard assessment

Potential Inversion in Vicinal Dinitro Compounds

Vicinal dinitroaromatic compounds including 1,4-dimethyl-2,3-dinitrobenzene undergo two-step electrochemical reduction with potential inversion, meaning the standard potential for the second electron transfer (anion radical → dianion) is more positive than the first (neutral → anion radical) [1][2]. This phenomenon, observed by cyclic voltammetry in acetonitrile, is characteristic of ortho-dinitro substitution and is not observed for meta-dinitro isomers [1]. The inversion arises from substantial structural relaxation upon formation of the dianion, a feature that is attenuated or absent in para- and meta-dinitro analogs [1][2].

Electrochemistry Redox mechanism Spectroelectrochemistry

1,4-Dimethyl-2,3-dinitrobenzene: Application Scenarios


Precursor for Vicinal Diamines and Heterocycles

The 2,3-arrangement of nitro groups makes 1,4-dimethyl-2,3-dinitrobenzene the only dinitro-p-xylene isomer that can be reduced to a vicinal diamine (1,4-dimethyl-2,3-phenylenediamine) for subsequent condensation reactions (e.g., benzimidazole, quinoxaline, or benzotriazole synthesis) [1]. The 2,5- and 2,6-isomers generate para- and meta-phenylenediamine derivatives, respectively, which follow entirely different cyclization pathways. For synthetic chemists building ortho-fused heterocyclic libraries, isomer identity is non-negotiable, and the 2,3-isomer's dominant nitration yield (≈60%) [1] ensures reliable supply.

Melting-Point Standard for Quality Control

The 93 °C melting point, confirmed by both capillary method and DSC (92.8 °C onset) [2][3], positions 2,3-dinitro-p-xylene as a convenient internal standard for calibrating melting-point apparatus or DSC instruments in the 90–100 °C range. Unlike the 2,6-isomer (mp 123–129.5 °C) or 2,5-isomer (mp 147–148 °C) [3], the 2,3-isomer melts below the boiling point of water, allowing rapid thermal equilibration and reduced risk of thermal decomposition during measurement.

Crystallographic Reference for Monoclinic Nitroaromatics

The well-defined monoclinic crystal structure (P2(1)/n, Z=4, V=917.0 ų) [2] makes 2,3-dinitro-p-xylene a suitable reference compound for X-ray diffractometer calibration and for teaching crystallography of small nitroaromatic molecules. Its crystal data are deposited and publicly accessible, in contrast to the triclinic o-xylene dinitro isomer [4], providing a reproducible benchmark for single-crystal and powder diffraction experiments.

Model Substrate for Vicinal Dinitro Electrochemistry

The potential inversion behavior characteristic of ortho-dinitro compounds [5][6] makes 1,4-dimethyl-2,3-dinitrobenzene a valuable probe for spectroelectrochemical investigations of electron-transfer-coupled structural reorganization. Unlike the para- and meta-dinitro isomers, only the 2,3-isomer exhibits the inversion required to study comproportionation equilibria, ion-pairing effects, and biradical dianion formation in a single molecular scaffold [5][6].

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